2,4-diethyl 3-methyl-5-(naphthalene-1-amido)thiophene-2,4-dicarboxylate
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Overview
Description
2,4-diethyl 3-methyl-5-(naphthalene-1-amido)thiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diethyl 3-methyl-5-(naphthalene-1-amido)thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of naphthalene-1-amine with a suitable thiophene precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2,4-diethyl 3-methyl-5-(naphthalene-1-amido)thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2,4-diethyl 3-methyl-5-(naphthalene-1-amido)thiophene-2,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2,4-diethyl 3-methyl-5-(naphthalene-1-amido)thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2,4-diethyl 3-methyl-5-(phenoxycarbonyl)amino thiophene-2,4-dicarboxylate
- 2,4-diethyl 3-methyl-5-(naphthalene-1-yl)thiophene-2,4-dicarboxylate
- 2,4-diethyl 3-methyl-5-(benzylamino)thiophene-2,4-dicarboxylate
Uniqueness
2,4-diethyl 3-methyl-5-(naphthalene-1-amido)thiophene-2,4-dicarboxylate is unique due to its naphthalene-1-amido group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
diethyl 3-methyl-5-(naphthalene-1-carbonylamino)thiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5S/c1-4-27-21(25)17-13(3)18(22(26)28-5-2)29-20(17)23-19(24)16-12-8-10-14-9-6-7-11-15(14)16/h6-12H,4-5H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPLVTHNWCQCKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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